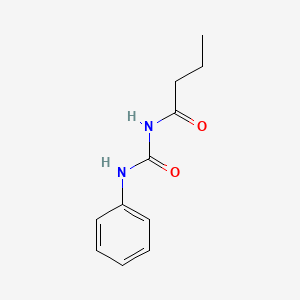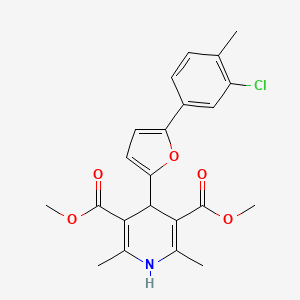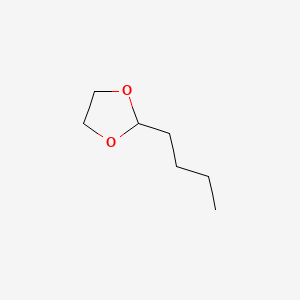
Diacylglycerol acyltransferase inhibitor-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diacylglycerol acyltransferase inhibitor-1 is a compound that inhibits the enzyme diacylglycerol acyltransferase 1. This enzyme is crucial in the synthesis of triglycerides, which are essential for energy storage in the body. By inhibiting this enzyme, this compound has potential therapeutic applications in treating metabolic diseases such as obesity, diabetes, and cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diacylglycerol acyltransferase inhibitor-1 involves several steps, including the preparation of intermediates and the final coupling reaction. Common reagents used in the synthesis include sodium metaperiodate, tetrahydrofuran, and water . The reaction conditions typically involve room temperature stirring for specific durations to achieve the desired product.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions: Diacylglycerol acyltransferase inhibitor-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its inhibitory activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like sodium metaperiodate and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired modification but generally involve controlled temperatures and specific solvents .
Major Products: The major products formed from these reactions are modified versions of this compound with enhanced inhibitory activity and improved pharmacokinetic properties .
Scientific Research Applications
Diacylglycerol acyltransferase inhibitor-1 has a wide range of scientific research applications:
Mechanism of Action
Diacylglycerol acyltransferase inhibitor-1 exerts its effects by binding to the fatty acyl-CoA substrate binding tunnel of diacylglycerol acyltransferase 1. This binding blocks the enzyme’s activity, preventing the synthesis of triglycerides . The inhibition of diacylglycerol acyltransferase 1 leads to reduced triglyceride levels in the body, which can help manage metabolic diseases .
Comparison with Similar Compounds
Diacylglycerol acyltransferase inhibitor-2: Another inhibitor of diacylglycerol acyltransferase, but with different binding properties and inhibitory potency.
Acyl-CoAcholesterol acyltransferase inhibitors: These compounds inhibit a related enzyme involved in cholesterol metabolism.
Uniqueness: Diacylglycerol acyltransferase inhibitor-1 is unique due to its specific binding to the fatty acyl-CoA substrate binding tunnel of diacylglycerol acyltransferase 1, making it a potent inhibitor with potential therapeutic applications .
Properties
Molecular Formula |
C21H23N5O2 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
4-amino-6-(7-cyclopropyl-1-propylindol-5-yl)-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5-one |
InChI |
InChI=1S/C21H23N5O2/c1-2-6-25-7-5-14-10-15(11-16(18(14)25)13-3-4-13)26-8-9-28-20-17(21(26)27)19(22)23-12-24-20/h5,7,10-13H,2-4,6,8-9H2,1H3,(H2,22,23,24) |
InChI Key |
ZRAUYWHLGWICJK-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC2=CC(=CC(=C21)C3CC3)N4CCOC5=NC=NC(=C5C4=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one](/img/structure/B11938699.png)







![1-Pentyl-3-phenyl-1H-pyrazolo[3,4-b]quinoxaline](/img/structure/B11938748.png)
